molecular formula C28H16O8 B135694 Calix(4)quinone CAS No. 125583-07-5

Calix(4)quinone

Cat. No. B135694
CAS RN: 125583-07-5
M. Wt: 480.4 g/mol
InChI Key: DUGCYJISDMPUAW-UHFFFAOYSA-N
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Description

Calix quinone is a cyclic oligomer that is part of the calix[n]quinone family, which includes various ring sizes such as calix , calix , and calix quinones. These compounds are characterized by their p-benzoquinone structures connected by methylene bridges, forming a multi-conjugated carbonyl structure with an adjustable cavity, making them particularly attractive for synthesis and application in various fields .

Synthesis Analysis

The synthesis of calix quinone and its derivatives has been explored in several studies. For instance, the oxidation of calix arene tribenzoate with chlorine dioxide was used to produce calix monoquinone tribenzoate. This compound was then reacted with ethylene glycol under acidic conditions to yield a protected monoketal derivative. Subsequent hydrolysis and reduction steps led to the formation of 5-hydroxycalix arene . Another approach involved the synthesis of calix arene-based P,N-ligands, where the nitrogen atom-containing moiety was introduced at the lower rim of the cavity prior to P-functionalization . Additionally, calix quinone derivatives have been synthesized for the development of new chromogenic receptors, demonstrating the versatility of calix quinone in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of calix quinone derivatives can undergo significant changes upon interaction with other molecules. For example, the structure of calix arenediquinones was found to undergo a large conformational change when forming complexes with alkylammonium ions, rearranging to provide a symmetrically tetragonal binding environment . The crystal structure of indoaniline-derived calix arenes revealed a unique intramolecular hydrogen-bonding network, suggesting that the quinone carbonyl group can easily be subjected to electrostatic interactions .

Chemical Reactions Analysis

Calix quinone and its derivatives participate in various chemical reactions. The complexation and electrochemical behavior of calix arenediquinones with alkylammonium ions showed that the reduction potential of the quinone moiety shifted in the positive direction, influenced by the strength of the hydrogen bond with the quinone . In another study, the proton-coupled electron transfer (PCET) reactions of quinones were modulated by the presence of redox-inactive metal ions like Ca2+, which altered the voltammetric behavior of the quinone .

Physical and Chemical Properties Analysis

The physical and chemical properties of calix quinone derivatives are influenced by their interactions with ions and other molecules. For instance, the interaction with various alkylammonium ions resulted in a positive shift in the reduction potential of the quinone moiety . The capture of a Ca2+ ion by a water-soluble ionophore derivative of calix quinone significantly stabilized the semiquinone and altered the thermodynamic properties of the quinone . Moreover, the synthesis and application of calix quinone as a high-capacity cathode material for rechargeable lithium-ion batteries demonstrated the potential of calix quinone derivatives in energy storage technologies .

Scientific Research Applications

Synthesis and Structure

  • Synthesis Methods : The synthesis of Calix[4]quinone involves multiple methods, with the reduction-oxidation method being recommended for larger rings like Calix[n]quinone (n ≥ 6) (Hu, Cui, Huang, & Guo, 2020).

Electrochemistry and Ion Recognition

  • Proton-Coupled Electron Transfer (PCET) Reactions : Calix[4]arene-triacid-monoquinone, a water-soluble ionophore, demonstrates how the PCET reactions of quinones are influenced by redox-inactive metal ions in aqueous environments (Kim et al., 2013).
  • Cation Recognition : Studies have shown that calix[4]quinones can form complexes with various ions, including alkylammonium ions in aprotic media, indicating potential applications in ion sensing and recognition (Chung et al., 1997).

Energy Storage and Batteries

  • Lithium-Ion Batteries (LIBs) : Calix[6]quinone, a derivative, has been used as a high-capacity cathode material for rechargeable LIBs, highlighting the potential of organic materials in high-power rechargeable devices (Huang et al., 2020).

Molecular Recognition

  • Alkylamine Complexation : New calix[4]crowns containing quinone segments have been synthesized for complexing alkylamines, indicating applications in molecular recognition (Zheng, Chen, & Huang, 1997).

Environmental Applications

  • Sustainable Electrodes in Zinc Batteries : Calix[4]quinone electrodes in rechargeable metal zinc batteries exhibit high capacity and long life, suggesting their use in sustainable and green energy technologies (Zhao et al., 2018).

Conformational Studies

  • Conformational Mobility : Studies on the conformational characteristics of Calix[4]monoquinone provide insights into its dynamic behavior and potential applications in molecular engineering (Hassibi et al., 2020).

Mechanism of Action

Target of Action

Calix(4)quinone (C4Q) is primarily used as a cathode material in rechargeable batteries . It contains four p-quinone units linked by four methylene groups .

Mode of Action

The mode of action of C4Q involves its interaction with its targets, which are the active centers in the battery. The carbonyl groups in the p-quinone units of C4Q can undergo reversible redox reactions, contributing to the charge and discharge processes in the battery .

Biochemical Pathways

This allows for the systematic adjustment of voltage, capacity, conductivity, redox kinetics, and other properties for electrode materials .

Pharmacokinetics

In the context of its use in batteries, the ‘pharmacokinetics’ of C4Q can be thought of as its behavior during the charge and discharge cycles of the battery. The molecular structure of C4Q is very stable and hardly decomposes in the electrochemical processes . Its high solubility in organic electrolytes can impede its performance .

Result of Action

The result of C4Q’s action in a battery is the delivery of a high capacity. For example, in lithium-ion batteries (LIBs), organic cathode materials of C4Q have delivered a high initial discharge capacity of 422 mA h g−1 . Its sodium storage property remains unclear .

Action Environment

The action of C4Q can be influenced by the environment in which it is used. For instance, the dissolution of C4Q in organic electrolytes can be a challenge . Strategies such as increasing molecular weight without reducing theoretical capacity have been proposed to address this issue . Furthermore, the nanosize effect and the good conduction of CMK-3 can enhance the cycling stability and high-rate capability of C4Q .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Calix(4)quinone .

Future Directions

Research on Calix(4)quinone has shown promise in the field of energy storage systems . Organic compounds like this compound are less explored as cathode materials for aqueous batteries but are more flexible with molecular design . This allows the systematic adjustment of voltage, capacity, conductivity, redox kinetics, and other properties for electrode materials .

properties

IUPAC Name

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,6,9,12,15,18,21-octaene-5,11,17,23,25,26,27,28-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGCYJISDMPUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C1C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of calix[4]quinone?

A1: The molecular formula of calix[4]quinone is C28H16O8, and its molecular weight is 480.44 g/mol. []

Q2: How is the structure of calix[4]quinone characterized?

A2: Calix[4]quinone's structure can be determined using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction, and infrared spectroscopy (IR). [, , ] NMR provides insights into the molecule's conformation and dynamics in solution, while X-ray diffraction reveals its solid-state structure. IR spectroscopy helps identify functional groups and their vibrational modes.

Q3: Does calix[4]quinone exist in different conformations?

A3: Yes, like calix[4]arenes, calix[4]quinones can adopt different conformations, including cone, partial cone, 1,3-alternate, and 1,2-alternate. [] The preferred conformation depends on factors like solvent, temperature, and the presence of guest molecules.

Q4: How can the dissolution issue of calix[4]quinone in batteries be addressed?

A4: Researchers are exploring several strategies to overcome the dissolution problem:

  • Encapsulation: Embedding calix[4]quinone within a stable matrix, such as porous carbon materials like CMK-3 or biomass carbon derived from Physalis Peruviana L, can significantly improve its cycling stability in lithium-ion batteries. [, ]
  • Structural Modification: Larger calix[n]quinones, like calix[8]quinone (C8Q), exhibit enhanced stability due to the reduced dissolution of their discharge products. []
  • Electrolyte Optimization: Employing solid-state or gel polymer electrolytes can minimize the dissolution of calix[4]quinone compared to traditional liquid electrolytes. []

Q5: Are there any other applications for calix[4]quinone beyond batteries?

A5: Calix[4]quinone derivatives have shown potential in various applications, including:

  • Sodium Ion-Selective Electrodes: Lipophilic triesters of calix[4]quinone incorporated into polymeric membranes demonstrate selectivity towards sodium ions, making them suitable for sensing applications. []
  • Anion Recognition: Urea-functionalized calix[4]diquinone derivatives exhibit selective binding towards anions like H2PO4-, highlighting their potential as anion receptors. []
  • Metal Ion Sensing: Calix[4]quinones can selectively bind to metal ions, with the binding event often inducing detectable changes in their electrochemical or spectroscopic properties. [, ]

Q6: How does the presence of metal ions affect the electrochemical properties of calix[4]quinone?

A8: Metal ion complexation can significantly influence the electrochemical behavior of calix[4]quinone. For instance, Ca2+ binding to calix[4]quinone-triacid-monoquinone (CTAQ) alters its voltammetric response to pH and leads to the stabilization of the semiquinone species. [] This modulation is attributed to electrostatic interactions and changes in hydrogen bonding networks upon metal ion complexation. [, ]

Q7: How is computational chemistry employed in the study of calix[4]quinone?

A9: Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure, binding affinities, and reaction mechanisms of calix[4]quinone and its derivatives. [, ] These calculations aid in understanding the influence of structural modifications on properties like redox potentials, metal ion selectivity, and host-guest interactions.

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